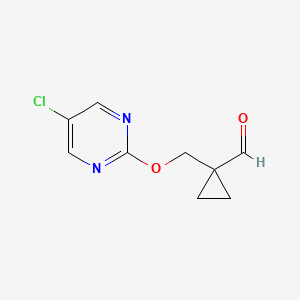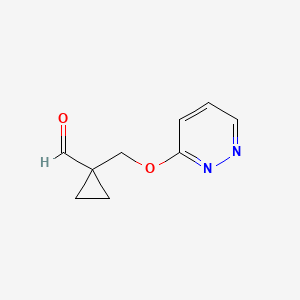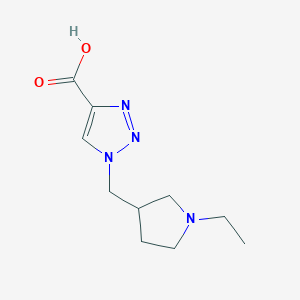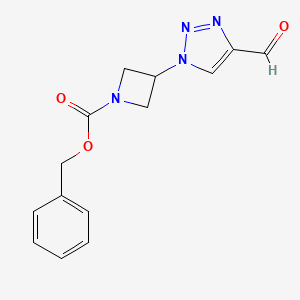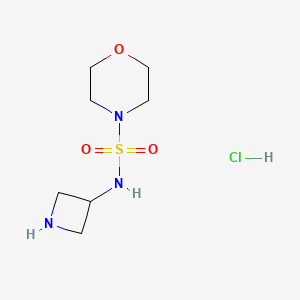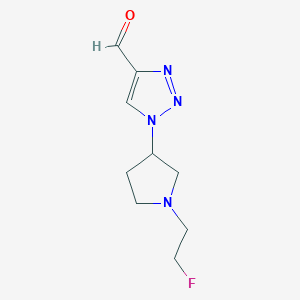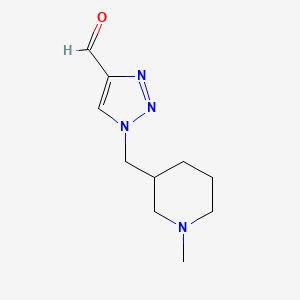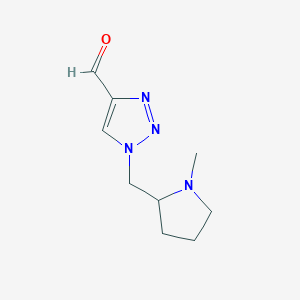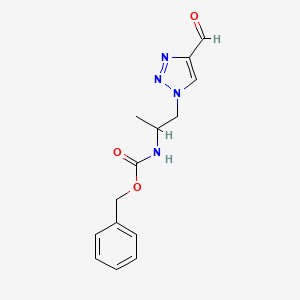
benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Übersicht
Beschreibung
Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate is a complex organic compound that contains a benzyl group, a carbamate group, and a 1,2,3-triazole ring . The 1,2,3-triazole ring is a versatile architecture for ligand design .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a benzyl group with a 1,2,3-triazole ring . For instance, the synthesis of homoleptic complexes M(ttzm)22 (ttzm = tris(1-benzyl-1,2,3-triazol-4-yl)-p-anisolylmethane; M = Fe, Ru, Os) involved the reaction of [Ru(p-cymene)Cl2]2 and ttzm .Molecular Structure Analysis
The molecular structure of similar compounds has been solved by X-ray diffraction . The homoleptic Fe(II) and Os(II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands .Chemical Reactions Analysis
The homoleptic complexes all adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes (+0.35 to +0.72 V vs. Fc/Fc+) . These oxidation processes are cathodically shifted relative to those of related hexatriazole donor-based complexes .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of signals for C=O groups at 1650–1712 cm−1 . The 1H NMR spectrum showed various peaks corresponding to different hydrogen atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Benzyl (1-(4-formyl-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate Applications:
Drug Discovery
Benzyl triazole derivatives have been widely utilized in drug discovery due to their pharmacological properties. They can serve as building blocks for compounds with potential anticancer , antibacterial , antifungal , antiviral , or anti-inflammatory activities.
Wirkmechanismus
Target of Action
It’s known that 1,2,3-triazole derivatives have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
1,2,3-triazole derivatives are known for their ability to engage in hydrogen bonding and active involvement in dipole-dipole and π-stacking interactions . These interactions can contribute to their enhanced biocompatibility and potential therapeutic effects .
Biochemical Pathways
1,2,3-triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of biochemical pathways.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole hybrids indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have shown cytotoxic activity against various cell lines . For instance, one study reported that a certain 1,2,3-triazole derivative induced apoptosis in BT-474 cells via cell cycle arrest at the sub-G1 and G2/M phase .
Action Environment
The stability of 1,2,3-triazole derivatives against metabolic degradation suggests that these compounds may retain their activity in various biological environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-[1-(4-formyltriazol-1-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-11(7-18-8-13(9-19)16-17-18)15-14(20)21-10-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPAMQOBWJFRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)C=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





